N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
Description
The compound N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide features a triazole ring linked to a piperidine moiety and a 4-methylbenzamide group. The analysis below focuses on structurally analogous compounds to infer its properties.
Properties
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-4-6-19(7-5-16)23(30)25-20-8-10-28(11-9-20)24(31)22-15-29(27-26-22)21-13-17(2)12-18(3)14-21/h4-7,12-15,20H,8-11H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPFSCOSDNSHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide, a compound with notable structural features including a triazole ring and piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties and mechanisms of action.
Structural Overview
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHNO
- Molecular Weight : 417.513 g/mol
1. Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound enhances its interaction with microbial targets. For instance, compounds similar to this have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis or inhibit metabolic pathways critical for microbial survival .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazoles are known to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. In vitro studies have demonstrated that related triazole compounds can inhibit tumor growth in various cancer cell lines, likely through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
3. Neuroprotective Effects
Research into neuroprotective agents highlights the potential of this compound in treating neurodegenerative diseases. The piperidine component may contribute to enhanced blood-brain barrier permeability, allowing for effective delivery to neural tissues. Preliminary data suggest that triazole derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing conditions like Alzheimer's disease .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Cell Cycle Interference : By disrupting normal cell cycle progression, it may induce apoptosis in cancer cells.
Case Studies
Scientific Research Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The triazole moiety is often associated with various pharmacological effects, including:
- Antitumor Activity : Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. This dual action enhances the therapeutic efficacy against tumors .
Case Studies
Several case studies have documented the efficacy of triazole-based compounds similar to N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives showed IC50 values in the low micromolar range against multiple cancer cell lines. For example, a related compound displayed an IC50 value of 0.99 μM against BT-474 cells .
- Combination Therapy : Some studies suggest that combining triazole derivatives with existing chemotherapeutic agents can enhance overall treatment efficacy and reduce resistance in cancer cells .
Research Applications
The compound's unique structure allows for various research applications:
- Drug Development : As a lead compound, it can be modified to improve its pharmacokinetic properties and selectivity towards specific cancer types.
- Biological Assays : It serves as a tool for studying the mechanisms of action of triazole derivatives in cell signaling pathways associated with cancer progression.
Chemical Reactions Analysis
Triazole Ring Reactions
The 1,2,3-triazole core serves as the primary reactive site, enabling these transformations:
Click Chemistry Follow-up Reactions
The pre-formed triazole ring participates in further modifications:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Enables conjugation with alkynes for structural diversification
-
N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) at N1 position under basic conditions (K₂CO₃/DMF)
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| N-alkylation | CH₃I, K₂CO₃, DMF, 60°C | N1-methylated triazole derivative |
Amide Bond Reactivity
The benzamide group shows characteristic hydrolysis behavior:
Acid/Base-Mediated Hydrolysis
-
Acidic cleavage : Concentrated HCl (6M) at reflux yields 4-methylbenzoic acid and piperidine-triazole amine
-
Basic cleavage : NaOH (2M) at 80°C produces sodium 4-methylbenzoate
Kinetic Data (Representative):
| Condition | Temperature | Half-life |
|---|---|---|
| 6M HCl | 100°C | 4.2 hr |
| 2M NaOH | 80°C | 6.8 hr |
Piperidine Modifications
The piperidine nitrogen undergoes functionalization:
Acylation Reactions
-
Reacts with acid chlorides (e.g., acetyl chloride) in dichloromethane with Et₃N base to form N-acyl derivatives
Example:
Quaternary Ammonium Salt Formation
-
Treatment with methyl triflate forms water-soluble quaternary salts for biological testing
Aromatic Electrophilic Substitution
The 3,5-dimethylphenyl group directs substitution patterns:
Nitration
-
HNO₃/H₂SO₄ at 0-5°C introduces nitro groups para to methyl substituents
Halogenation
-
Bromine in acetic acid yields mono-brominated products at activated positions
Regiochemical Preference:
| Electrophile | Major Position |
|---|---|
| NO₂⁺ | Para to methyl |
| Br⁺ | Ortho to methyl |
Triazole Ring Reduction
-
Hydrogenation (H₂/Pd-C) partially reduces triazole to dihydrotriazole at elevated pressures
Methyl Group Oxidation
-
KMnO₄/H₂SO₄ converts benzylic methyl groups to carboxylic acids
Coordination Chemistry
The triazole N atoms act as ligands for metal complexes:
| Metal Salt | Coordination Site | Application |
|---|---|---|
| Cu(I)Cl | N2,N3 | Catalytic systems |
| AgNO₃ | N1,N2 | Antimicrobial agents |
Photochemical Reactions
UV irradiation induces structural changes:
-
[4π+4π] Cycloaddition between triazole and benzamide under 254 nm light
-
Methyl group abstraction by triplet excited states generates radical intermediates
This reactivity profile enables rational design of derivatives with tailored properties for medicinal chemistry and materials science applications. Experimental data suggest the 3,5-dimethyl substitution pattern enhances stability against oxidative degradation compared to analogous 3,4-dimethyl derivatives.
Comparison with Similar Compounds
(a) Triazole-Piperidine Derivatives
describes a related compound, (5-(2-((3,5-Dimethylphenyl)amino)pyrimidin-4-yl)-1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol (VIII), synthesized via TFA-mediated deprotection of a Boc-protected amine in dichloromethane (DCM) . Key similarities to the target compound include:
- Triazole-piperidine core : Shared structural backbone.
- Synthetic route : Use of DCM and TFA is common in peptide and heterocycle deprotection.
(b) Pyrazolo-Pyrimidine Derivatives
highlights 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, synthesized via Suzuki coupling with phenylboronic acid derivatives . Differences include:
- Pyrazolo-pyrimidine vs.
- Sulfonamide group : Increases solubility and hydrogen-bonding capacity compared to benzamide.
- Molecular weight : 589.1 g/mol (higher than typical triazole derivatives).
(c) Triazinone Derivatives
details 6-Amino-4-(4-(piperidin-1-ylmethyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one (20), synthesized via condensation of aldehydes with triazine precursors . Notable contrasts:
- Triazinone ring: Less planar than triazole, reducing aromatic interactions.
- Piperidinylmethyl group : Enhances conformational flexibility.
- Molecular weight : 288 g/mol (lower than the target compound).
Physicochemical and Functional Properties
Key Observations:
Synthetic Efficiency: Triazinone derivatives achieved higher yields (63%) compared to pyrazolo-pyrimidines (28%), possibly due to milder reaction conditions .
Solubility : Sulfonamide groups () enhance aqueous solubility relative to benzamide or triazole motifs.
Thermal Stability : Pyrazolo-pyrimidines exhibit higher melting points (~175°C), suggesting stronger crystal packing forces.
Q & A
What are the recommended safety protocols for handling N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide in laboratory settings?
Level : Basic
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
- Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks. Ensure local exhaust ventilation for powder handling .
- Storage : Store in airtight containers at room temperature, away from oxidizing agents. Monitor stability under varying humidity using thermogravimetric analysis (TGA) .
How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Level : Advanced
Methodological Answer :
- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., Pd/C for coupling reactions) significantly impact yield.
- Optimization Strategies :
- Use Design of Experiments (DoE) to test factorial combinations of variables.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Example data table from analogous compounds:
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 100 | Pd/C | 78 | 98.5 |
| THF | 80 | None | 45 | 92.0 |
- Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Level : Basic
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm piperidine and triazole ring proton environments (e.g., δ 2.3–3.5 ppm for piperidine CH₂ groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic methyl groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected m/z ~447.2) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
What computational modeling approaches are suitable for predicting the biological activity of this compound?
Level : Advanced
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases). Validate with crystal structures from the Protein Data Bank (PDB) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to prioritize targets .
How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
Level : Advanced
Methodological Answer :
- Pharmacokinetic Factors : Evaluate solubility (via shake-flask method) and metabolic stability (using liver microsomes) to identify bioavailability issues .
- Dose-Response Reconciliation : Adjust in vivo dosing regimens based on in vitro IC₅₀ values. Example workflow:
- Validate target engagement in cell-based assays (e.g., Western blot for kinase inhibition).
- Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .
- Species-Specific Differences : Test metabolite profiles in humanized mouse models .
What strategies can be employed to analyze conflicting data regarding the compound's mechanism of action?
Level : Advanced
Methodological Answer :
- Triangulation : Combine orthogonal assays (e.g., enzymatic activity, cellular proliferation, and transcriptomics) to confirm target specificity .
- Pathway Enrichment Analysis : Use tools like DAVID or Gene Ontology to identify overrepresented pathways in omics datasets .
- Controlled Replication : Standardize experimental conditions (e.g., cell line authentication, serum batch consistency) to minimize variability .
How can researchers design experiments to evaluate the compound's selectivity across related biological targets?
Level : Advanced
Methodological Answer :
- Panel Screening : Test against a broad kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Selectivity Index (SI) : Calculate SI = IC₅₀(off-target)/IC₅₀(target). Aim for SI >10 to prioritize lead optimization .
- Structural Analysis : Compare binding modes via X-ray crystallography or cryo-EM to rationalize selectivity .
What methodologies are recommended for assessing the compound's stability under physiological conditions?
Level : Basic
Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via UPLC-MS .
- Plasma Stability Assay : Incubate compound in human plasma (37°C, 1–24 hrs). Quantify remaining parent compound using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
